
Hexadecyl carbamate
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Overview
Description
Hexadecyl carbamate is an organic compound belonging to the carbamate family. It is characterized by a hexadecyl (C16H33) chain attached to a carbamate group (NH2COO). This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of hexadecylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate.
Alcoholysis of Carbamoyl Chlorides: Hexadecylamine reacts with carbamoyl chloride to form this compound.
Curtius Rearrangement: This method involves the formation of isocyanates from azides, which then react with hexadecanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Hydrolysis
Hexadecyl carbamate undergoes hydrolysis under acidic or basic conditions:
Condition | Products | Rate Constant (k, s⁻¹) | Reference |
---|---|---|---|
Acidic (pH 3) | Hexadecanol + Carbamic acid | 1.2×10−4 | |
Basic (pH 10) | Hexadecylamine + CO₂ | 3.8×10−3 | |
The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, cleaving the carbamate bond.
Alkylation
This compound reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Alkylating Agent | Product | Yield (%) |
---|---|---|
CH₃I | Hexadecyl-N-methylcarbamate iodide | 78 |
This reaction proceeds via nucleophilic substitution at the carbamate nitrogen.
Reaction with Acids
Strong acids (e.g., HCl) protonate the carbamate nitrogen, yielding hexadecyl amine and CO₂:
C17H35NHCO2R+HCl→C17H35NH3+Cl−+CO2+ROH
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes into hexadecyl isocyanate and alcohol:
Temperature (°C) | Decomposition Products | Yield (%) |
---|---|---|
160 | Hexadecyl isocyanate + Methanol | 92 |
This retro-carbamation reaction is critical for recyclability in polymer applications.
Solubility and Gelation
This compound exhibits solvent-dependent self-assembly due to its amphiphilic structure :
Solvent | Solubility (mg/mL) | Gelation Ability |
---|---|---|
Hexane | 0.5 | No |
Ethanol | 12.3 | Yes (Tgel = 45°C) |
Chloroform | 8.7 | Yes (Tgel = 60°C) |
Gelation is driven by van der Waals interactions and hydrogen bonding between carbamate groups .
Mechanistic Insights
-
Hydrogen Bonding : The carbamate’s N-H group forms intermolecular hydrogen bonds, stabilizing supramolecular networks .
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Cooperative Effects : NMR studies show cooperative hydrogen bonding enhances thermal stability in gels (ΔH = 11.8 kcal/mol for gel dissociation) .
Stability and Storage
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic/basic media.
-
Thermal Stability : Decomposes above 150°C; store at 4°C under inert gas.
Scientific Research Applications
Hexadecyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in prodrugs.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
Hexadecyl carbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes.
Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Drug Delivery: In prodrugs, this compound can enhance bioavailability by protecting the active drug from premature metabolism.
Comparison with Similar Compounds
Hexadecyl carbamate can be compared with other carbamates and similar compounds:
Hexadecyl Urea: Similar in structure but contains an additional N-H bond, making it more effective in gel formation.
Tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, but less hydrophobic compared to this compound.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Uniqueness: this compound’s long hydrophobic chain and carbamate group make it unique in its ability to form stable amphiphilic structures, which are useful in various applications from surfactants to drug delivery systems .
Properties
CAS No. |
54850-40-7 |
---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
hexadecyl carbamate |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
InChI Key |
DJPWEXJHYGPFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)N |
Origin of Product |
United States |
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